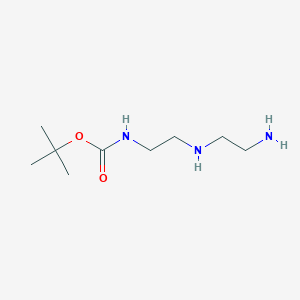

tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(2-aminoethylamino)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O2/c1-9(2,3)14-8(13)12-7-6-11-5-4-10/h11H,4-7,10H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXGYFNJIMVFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394379 | |

| Record name | N1-Boc-diethylenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193206-49-4 | |

| Record name | N1-Boc-diethylenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-Boc-2,2'-iminodiethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate, a molecule of interest in various research and development applications. Due to the limited availability of experimental data for this specific compound, this guide also presents data for the closely related analogue, tert-Butyl (2-aminoethyl)carbamate (CAS: 57260-73-8), to serve as a valuable reference point. Furthermore, detailed experimental protocols for determining these key physicochemical parameters are provided.

Overview of Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various systems, influencing its suitability for specific applications, including drug development where factors like absorption, distribution, metabolism, and excretion (ADME) are paramount. For this compound, understanding properties such as its molecular weight, boiling and melting points, solubility, pKa, and lipophilicity (logP) is essential for its effective use.

Quantitative Data Summary

The following table summarizes the available physicochemical data for the related compound, tert-Butyl (2-aminoethyl)carbamate (CAS: 57260-73-8) . These values provide an estimate for the properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆N₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 160.21 g/mol | [1][2][3][5] |

| Boiling Point | 72-80 °C at 0.1 mmHg | [5][6] |

| Density | 1.012 g/mL at 20 °C | [6] |

| Refractive Index | n20/D 1.458 | [5] |

| Appearance | Clear colorless to very light yellow oily liquid | [6] |

| Solubility | Miscible with methanol and chloroform. Slightly miscible with water. | [6] |

Experimental Protocols

The determination of the physicochemical properties of a novel compound like this compound requires standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.[7] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Protocol:

-

A small, dry sample of the compound is finely powdered.

-

The powdered sample is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[8][9]

-

The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus.

-

The sample is heated slowly, at a rate of approximately 2°C per minute, to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

The melting point range is reported as T1-T2.

Determination of Boiling Point

For liquid compounds, the boiling point is a fundamental physical property. For compounds that may decompose at atmospheric pressure, distillation under reduced pressure is employed.

Protocol (Micro-scale):

-

A small amount of the liquid sample (a few drops) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Solubility is a crucial parameter, especially in drug development, as it affects absorption and bioavailability.

Protocol (Gravimetric Method): [10]

-

An excess amount of the compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

-

The saturated solution is then filtered to remove any undissolved solid.

-

A known volume of the clear filtrate is transferred to a pre-weighed container.

-

The solvent is evaporated, and the container with the residue is dried to a constant weight.

-

The mass of the dissolved solute is determined, and the solubility is calculated and expressed in terms such as g/L or mol/L.

Determination of pKa

The pKa value indicates the strength of an acid or base and is critical for understanding the ionization state of a molecule at a given pH. For polyamines, potentiometric titration is a common method for pKa determination.[11][12]

Protocol (Potentiometric Titration):

-

A solution of the amine is prepared in water or a suitable co-solvent at a known concentration.

-

The solution is placed in a thermostatted vessel equipped with a pH electrode and a stirrer.

-

A standardized solution of a strong acid (e.g., HCl) is incrementally added to the amine solution using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a polyamine, multiple inflection points and corresponding pKa values may be observed.

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties. The shake-flask method is the gold standard for experimental logP determination.[13][14]

Protocol (Shake-Flask Method):

-

A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).

-

The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is then calculated as the base-10 logarithm of P.

Visualizations

The following diagrams illustrate a representative experimental workflow for the synthesis of a related carbamate-protected diamine and a general workflow for the determination of key physicochemical properties.

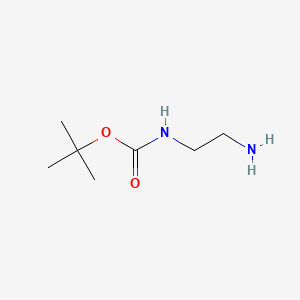

Caption: Synthesis workflow for tert-Butyl (2-aminoethyl)carbamate.

Caption: General workflow for determining physicochemical properties.

References

- 1. scbt.com [scbt.com]

- 2. clearsynth.com [clearsynth.com]

- 3. tert-Butyl N-(2-aminoethyl)carbamate | CAS 57260-73-8 | Catsyn [catsyn.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N-Boc-Ethylenediamine | 57260-73-8 [chemicalbook.com]

- 7. athabascau.ca [athabascau.ca]

- 8. scribd.com [scribd.com]

- 9. byjus.com [byjus.com]

- 10. benchchem.com [benchchem.com]

- 11. Measurement of Polyamine pK a Values | Springer Nature Experiments [experiments.springernature.com]

- 12. Measurement of polyamine pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. encyclopedia.pub [encyclopedia.pub]

In-Depth Technical Guide on the Structural Analysis and Characterization of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate, a bifunctional molecule of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide establishes a robust analytical framework through a detailed examination of its close structural analogues: tert-butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine) and di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate (1,7-Bis-Boc-1,4,7-triazaheptane). By presenting their verified spectral data and outlining a plausible synthetic route, this document serves as a practical resource for the synthesis, purification, and rigorous characterization of the title compound. Detailed experimental protocols for key analytical techniques are provided, alongside a predictive analysis of the expected spectral data for this compound.

Introduction

This compound is a derivative of diethylenetriamine in which one of the primary amine groups is protected by a tert-butoxycarbonyl (Boc) group. This selective protection imparts differential reactivity to the remaining primary and secondary amine functionalities, making it a valuable intermediate for the synthesis of more complex molecules, such as ligands, pharmaceutical scaffolds, and materials for biomedical applications. The presence of both a nucleophilic primary amine and a secondary amine allows for sequential functionalization, enabling the construction of precisely defined molecular architectures.

Accurate structural confirmation and purity assessment are paramount in the utilization of such synthetic intermediates. This guide provides the foundational knowledge and methodologies required for the unambiguous structural elucidation of this compound.

Structural Analogues: A Comparative Analysis

To build a predictive model for the characterization of the target compound, we will first examine the spectral and physical properties of two closely related, commercially available compounds: the mono-Boc protected ethylenediamine and the di-Boc protected diethylenetriamine.

tert-Butyl (2-aminoethyl)carbamate (Analogue 1)

This molecule represents the C2 diamine analogue of the target compound's backbone.

Table 1: Physicochemical and Spectral Data for tert-Butyl (2-aminoethyl)carbamate

| Property | Value |

| Molecular Formula | C₇H₁₆N₂O₂ |

| Molecular Weight | 160.21 g/mol [1] |

| CAS Number | 57260-73-8[1] |

| Appearance | Clear colorless to very light yellow oily liquid |

| Boiling Point | 72-80 °C at 0.1 mmHg |

| Density | 1.012 g/mL at 20 °C |

| ¹H NMR (CDCl₃) | δ 5.1 (bs, 1H, NH), 3.17 (m, 2H, CH₂), 2.8 (m, 2H, CH₂), 1.45 (s, 9H, -tBu), 1.23 (bs, 2H, -NH₂) |

| ¹³C NMR (CDCl₃) | δ 156.0, 79.1, 41.6, 40.4, 28.4 |

| IR (Film, cm⁻¹) | 3350 (N-H stretch), 2977 (C-H stretch), 1693 (C=O stretch, carbamate), 1524 (N-H bend), 1391, 1366, 1252, 1172 |

| Mass Spectrum (FAB) | m/z 161 (MH⁺) |

Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate (Analogue 2)

This compound features the same diethylenetriamine core as the target molecule but with both primary amines protected by Boc groups.

Table 2: Physicochemical and Spectral Data for Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate

| Property | Value |

| Molecular Formula | C₁₄H₂₉N₃O₄ |

| Molecular Weight | 303.40 g/mol [2] |

| CAS Number | 117499-16-8[2] |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 67.0 to 71.0 °C |

| ¹H NMR (CDCl₃, predicted) | δ ~5.0 (bs, 2H, NH), ~3.2 (m, 4H, CH₂-NHBoc), ~2.7 (t, 4H, CH₂-NH-CH₂), 1.44 (s, 18H, -tBu) |

| ¹³C NMR (CDCl₃, predicted) | δ ~156.0 (C=O), ~79.5 (C(CH₃)₃), ~49.0 (CH₂-NH-CH₂), ~40.0 (CH₂-NHBoc), 28.4 (C(CH₃)₃) |

| IR (KBr, cm⁻¹, predicted) | ~3350 (N-H stretch), ~2975 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend) |

| Mass Spectrum (ESI-MS) | m/z 304.2 (M+H)⁺, 326.2 (M+Na)⁺ |

Predicted Structural Characterization of this compound

Based on the analysis of the structural analogues, the following spectral characteristics are predicted for the title compound.

Table 3: Predicted Physicochemical and Spectral Data for this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₂₁N₃O₂ |

| Molecular Weight | 203.28 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid. |

| ¹H NMR (CDCl₃) | - -C(CH₃)₃ : A sharp singlet at ~1.44 ppm (9H).- -CH₂-NHBoc : A multiplet around 3.1-3.3 ppm (2H).- -NH-CH₂-CH₂-NH₂ : Two overlapping multiplets between 2.6-2.9 ppm (6H).- -NH₂ and -NH- : Broad singlets, variable chemical shift (3H total). |

| ¹³C NMR (CDCl₃) | - -C(CH₃)₃ : ~28.4 ppm.- C(CH₃)₃ : ~79.2 ppm.- -CH₂-NHBoc : ~40.5 ppm.- -NH-CH₂ : ~50.0 ppm.- CH₂-NH₂ : ~41.0 ppm.- C=O : ~156.1 ppm. |

| IR (Film, cm⁻¹) | - N-H Stretch (primary amine) : Two bands around 3360 and 3290 cm⁻¹.- N-H Stretch (secondary amine and carbamate) : A broad band around 3300 cm⁻¹.- C-H Stretch : 2975, 2930, 2870 cm⁻¹.- C=O Stretch (carbamate) : Strong absorption around 1690-1700 cm⁻¹.- N-H Bend : Around 1520-1590 cm⁻¹. |

| Mass Spectrum (ESI-MS) | Expected [M+H]⁺ at m/z 204.17. |

Experimental Protocols

Proposed Synthesis of this compound

This synthesis is based on the selective mono-Boc protection of diethylenetriamine, a method adapted from procedures for other diamines.[3][4][5]

Materials:

-

Diethylenetriamine

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (TMSCl) or concentrated HCl

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane or Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Mono-protonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylenetriamine (1.0 eq) in anhydrous methanol. Cool the solution to 0 °C in an ice bath. Slowly add a solution of one equivalent of HCl (either as a standardized solution in methanol, or generated in situ by the careful addition of TMSCl) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes.

-

Boc Protection: To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.0 eq) in dioxane or THF dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the organic solvents. To the residue, add 2 M NaOH solution until the pH is >12. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume). Combine the organic layers.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol/triethylamine to afford the pure this compound.

Analytical Characterization Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz or higher field spectrometer.

-

Parameters:

-

Pulse sequence: Standard 30° or 90° pulse.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: 0-12 ppm.

-

-

Analysis: Integrate all peaks to determine proton ratios. Analyze splitting patterns (singlets, triplets, multiplets) to deduce proton connectivity. The broad signals for NH and NH₂ protons can be confirmed by a D₂O exchange experiment, where these peaks will disappear.

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz or higher.

-

Parameters:

-

Pulse sequence: Proton-decoupled.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-180 ppm.

-

-

Analysis: Identify the number of unique carbon environments. Compare chemical shifts to the predicted values to assign carbons to the tert-butyl group, the ethylenediamine backbone, and the carbamate carbonyl.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:

-

For an oily sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (NaCl or KBr).

-

For a solid sample, an Attenuated Total Reflectance (ATR) accessory is ideal. Place a small amount of the solid directly on the ATR crystal.

Data Acquisition:

-

Instrument: FT-IR spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Scans: 16-32 scans are typically co-added.

-

A background spectrum should be acquired and automatically subtracted.

-

Analysis: Identify characteristic absorption bands for N-H (primary and secondary amines, carbamate), C-H (aliphatic), and C=O (carbamate) functional groups. Compare the obtained spectrum with the predicted frequencies.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

-

Technique: Electrospray Ionization (ESI) is recommended for this type of molecule.

-

Mode: Positive ion mode to observe the protonated molecule [M+H]⁺.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Analysis: Determine the mass of the molecular ion and compare it to the calculated exact mass of the protonated molecule (C₉H₂₂N₃O₂⁺, exact mass: 204.1707). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

While direct experimental data for this compound is not widely published, a robust characterization can be achieved through a comparative analysis with its structural analogues and the application of standard analytical techniques. This guide provides the necessary predictive data, a plausible synthetic route, and detailed experimental protocols to enable researchers to synthesize, purify, and confidently confirm the structure of this versatile chemical intermediate. The provided workflows and tabulated data serve as a valuable resource for scientists and professionals in the fields of organic synthesis and drug development.

References

- 1. scbt.com [scbt.com]

- 2. tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate | C14H29N3O4 | CID 15157893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 4. researchgate.net [researchgate.net]

- 5. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]

A Technical Guide to Synthesis Pathways for Mono-Boc Protected Diamines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Selective Protection

Mono-protected diamines, particularly N-Boc-ethylenediamine and its analogs, are indispensable building blocks in modern organic synthesis, medicinal chemistry, and materials science.[1][2] Symmetrical diamines are versatile components, but their identical primary amine groups present a significant challenge for selective modification, often leading to mixtures of di-substituted products and unreacted starting material.[2][3] The strategy of selectively protecting one of the two amine groups allows for controlled, sequential functionalization, which is critical for constructing complex, unsymmetrical molecules.[1][2]

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups due to its stability across a wide range of non-acidic conditions and its straightforward removal using mild acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1][4][5] This guide provides a comprehensive overview of the principal synthesis pathways for preparing mono-Boc protected diamines, presenting comparative data, detailed experimental protocols, and workflow visualizations to equip researchers with the practical knowledge to leverage these vital synthetic intermediates.

Core Synthesis Pathways

Achieving high selectivity and yield is the primary goal in the synthesis of mono-Boc protected diamines. The formation of the di-protected byproduct is the main competing reaction.[6] Several key strategies have been developed to address this challenge, ranging from statistical control to in situ substrate modification and advanced reactor technology.

Statistical Control Method

This straightforward method relies on statistical probability to favor mono-protection. By using a large excess of the diamine relative to the Boc-anhydride, the probability of a (Boc)₂O molecule reacting with an already mono-protected diamine is significantly reduced. To further enhance selectivity, the (Boc)₂O is typically added slowly to the reaction mixture to maintain a low local concentration.[1][7]

While simple, this method is often impractical and inefficient when working with valuable or complex diamines due to the amount of starting material required.[3]

Table 1: Representative Data for the Statistical Control Method

| Diamine | Diamine Equiv. | (Boc)₂O Equiv. | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1,4-Diaminobutane | 6.5 | 1.0 | Dichloromethane | Slow addition over 6h, 16h total, 21°C | 86 | [8] |

| Ethylenediamine | 6.0 | 1.0 | Dichloromethane | Slow addition, 0°C | High (not quantified) |[1] |

Mono-Protonation Method

The mono-protonation strategy is a highly effective and widely adopted "one-pot" protocol for achieving selective mono-Boc protection.[7] This method involves the addition of one equivalent of a strong acid to the diamine solution. This protonates one of the amine groups, converting it into a non-nucleophilic ammonium salt. The remaining free amine group can then selectively react with the (Boc)₂O.[7][9][10] This approach avoids the need for a large excess of diamine and typically provides high yields of the mono-protected product.[7]

The acid, most commonly hydrochloric acid (HCl), can be introduced as a gas dissolved in a solvent or generated in situ.[9][11] In situ generation from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in methanol is a convenient alternative to handling HCl gas.[6][11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. sciforum.net [sciforum.net]

- 4. benchchem.com [benchchem.com]

- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. reddit.com [reddit.com]

- 9. bioorg.org [bioorg.org]

- 10. researchgate.net [researchgate.net]

- 11. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

A Technical Guide to tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate: A Versatile Linker in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of tert-butyl (2-((2-aminoethyl)amino)ethyl)carbamate, a trifunctional linker molecule crucial for the synthesis of complex organic molecules, including polyamine conjugates and pharmacologically active compounds. Its structure, featuring a primary amine, a secondary amine, and a carbamate-protected primary amine, allows for sequential and site-selective chemical modifications.

The tert-butyloxycarbonyl (Boc) protecting group is renowned for its stability in a wide range of chemical conditions and its straightforward removal under mild acidic conditions, making this compound a valuable building block in multi-step synthetic strategies.[1]

Physicochemical Properties

The key quantitative data for this compound are summarized below. Data is provided for the free base and its commonly available dihydrochloride salt.

| Property | Value (Free Base) | Value (Dihydrochloride Salt) |

| CAS Number | 90477-96-2 (predicted) | 162279-67-6 |

| Molecular Formula | C₉H₂₁N₃O₂ | C₉H₂₃Cl₂N₃O₂ |

| Molecular Weight | 203.28 g/mol | 276.21 g/mol |

| Appearance | Colorless to yellow oil (predicted for free base) | Solid |

Experimental Protocols: Synthesis

The selective mono-Boc protection of a symmetric polyamine like diethylenetriamine presents a synthetic challenge, as reactions can often yield a mixture of mono- and di-protected products.[2] The following protocol is a generalized method for the synthesis of this compound, adapted from established procedures for the mono-protection of diamines.[3]

Objective: To selectively protect one of the primary amino groups of diethylenetriamine with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

Diethylenetriamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Magnesium oxide (MgO)

-

Diethyl ether

-

Hydrochloric acid (HCl), 2M solution

-

Sodium hydroxide (NaOH), 2M solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve an excess of diethylenetriamine (e.g., 3-5 equivalents) in a mixture of dioxane and water under an inert atmosphere (e.g., argon). Add magnesium oxide to the mixture.[3]

-

Addition of Boc Anhydride: While stirring the mixture at room temperature, add a solution of di-tert-butyl dicarbonate (1 equivalent) dissolved in dioxane dropwise over a period of 20-30 minutes.[3] The slow addition helps to minimize the formation of the di-substituted byproduct.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Extraction:

-

Upon completion, filter the reaction mixture to remove the magnesium oxide. Concentrate the filtrate under reduced pressure to remove the dioxane.[3]

-

Add water to the residue and adjust the pH to approximately 3 with a 2M HCl solution. This step protonates the unreacted amino groups.

-

Extract the aqueous layer with dichloromethane to remove any di-Boc protected byproduct and other organic impurities.

-

Adjust the pH of the aqueous phase to 12 with a 2M NaOH solution to deprotonate the desired mono-Boc product.

-

Extract the basic aqueous layer multiple times with dichloromethane.

-

-

Purification:

-

Combine the organic extracts from the basic extraction.

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

Further purification can be achieved by high-vacuum distillation or column chromatography on silica gel.[3]

-

Applications in Drug Development and Research

This compound is primarily used as a linker or spacer in the synthesis of more complex molecules. The differential reactivity of its three amino groups allows for a structured synthetic approach. For instance, the Boc-protected amine is unreactive, the secondary amine can be used for specific couplings, and the free primary amine provides another point of attachment.

This structure is particularly useful in:

-

Solid-Phase Synthesis: The free primary amine can be anchored to a solid support, allowing for the construction of peptide or small molecule libraries where the secondary amine is subsequently functionalized.

-

Synthesis of Polyamine Conjugates: It serves as a building block for creating conjugates for drug delivery, where a therapeutic agent is attached to the polyamine backbone.

-

Development of PROTACs: While a related methylated version is explicitly mentioned as a PROTAC linker, this fundamental backbone is suitable for synthesizing Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[4]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the use of this compound in solid-phase synthesis.

Caption: Workflow for solid-phase synthesis using the linker.

References

Spectroscopic and Analytical Profile of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl (2-((2-aminoethyl)amino)ethyl)carbamate, a key intermediate in various chemical syntheses. Due to the limited availability of experimentally derived spectra for this specific molecule in public databases, this document presents a detailed analysis of a closely related and well-characterized analogue, tert-butyl (2-aminoethyl)carbamate. This is supplemented with predicted spectroscopic data for the target molecule to guide researchers in their analytical work. The guide includes detailed experimental protocols for acquiring NMR, IR, and MS data, and a workflow diagram for spectroscopic analysis.

Introduction

This compound is a mono-Boc-protected derivative of diethylenetriamine. The presence of a terminal primary amine, a secondary amine, and a carbamate-protected primary amine makes it a versatile building block in the synthesis of more complex molecules, including ligands, pharmaceutical intermediates, and materials for various applications. Accurate spectroscopic characterization is crucial for verifying the identity and purity of this compound.

Spectroscopic Data Analysis

Spectroscopic Data of Analogue: tert-Butyl (2-aminoethyl)carbamate

The spectroscopic data for the closely related compound, tert-butyl (2-aminoethyl)carbamate (CAS No. 57260-73-8), provides a foundation for predicting the spectral features of the target molecule.

Table 1: ¹H NMR Data for tert-Butyl (2-aminoethyl)carbamate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.99 | br s | 1H | -NH-COO- |

| 3.20 | t | 2H | -CH₂-NH-COO- |

| 2.82 | t | 2H | -CH₂-NH₂ |

| 2.05 | s | 2H | -NH₂ |

| 1.43 | s | 9H | -C(CH₃)₃ |

Solvent: CDCl₃, Reference: TMS[1]

Table 2: ¹³C NMR Data for tert-Butyl (2-aminoethyl)carbamate

| Chemical Shift (δ) ppm | Assignment |

| 156.02 | -NH-C OO- |

| 79.07 | -C (CH₃)₃ |

| 41.63 | -C H₂-NH-COO- |

| 40.37 | -C H₂-NH₂ |

| 28.40 | -C(C H₃)₃ |

Solvent: CDCl₃[1]

Predicted Spectroscopic Data for this compound

Based on the structure, the following spectroscopic characteristics are predicted for the target compound.

¹H NMR:

-

-C(CH₃)₃: A sharp singlet around δ 1.4 ppm, integrating to 9H.

-

-CH₂-CH₂-NH-COO-: Two multiplets, likely triplets, in the range of δ 3.1-3.3 ppm and δ 2.7-2.9 ppm, each integrating to 2H.

-

-NH-CH₂-CH₂-NH₂: Two multiplets, likely triplets, in the range of δ 2.6-2.8 ppm, each integrating to 4H in total.

-

-NH-COO- and -NH-: Broad signals that may be difficult to distinguish, appearing between δ 1.5-5.0 ppm, with their chemical shift being concentration and solvent dependent.

-

-NH₂: A broad singlet, likely between δ 1.0-2.5 ppm, integrating to 2H.

¹³C NMR:

-

-C=O: A signal in the range of δ 156-158 ppm.

-

-C(CH₃)₃: A signal around δ 80 ppm.

-

-CH₂- groups: Multiple signals for the four methylene carbons are expected in the range of δ 40-55 ppm.

-

-C(CH₃)₃: A signal around δ 28 ppm.

IR Spectroscopy:

-

N-H stretch (amine and carbamate): Broad absorptions in the range of 3200-3400 cm⁻¹. The primary amine may show two distinct bands.

-

C-H stretch (alkane): Sharp absorptions just below 3000 cm⁻¹.

-

C=O stretch (carbamate): A strong, sharp absorption around 1680-1700 cm⁻¹.

-

N-H bend (amine): An absorption around 1580-1650 cm⁻¹.

-

C-N stretch: Absorptions in the fingerprint region, typically between 1000-1250 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The expected exact mass is 203.1634 g/mol for the protonated molecule [M+H]⁺.

-

Fragmentation: Common fragmentation patterns would involve the loss of the tert-butyl group (-57 amu), the Boc group (-101 amu), and various cleavages of the ethylamine chain.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for carbamate compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for the specific solvent.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans). Use a standard pulse program with a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

-

Background Spectrum: Record a background spectrum of the empty sample holder (salt plates or ATR crystal).

-

Sample Spectrum: Place the prepared sample in the IR spectrometer and record the spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) is a common and suitable method for this type of molecule, as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.

-

Mass Analysis: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: A flowchart illustrating the general workflow for chemical synthesis, purification, and subsequent spectroscopic analysis and data interpretation.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound, guided by the analysis of a close structural analogue. The provided experimental protocols and workflow diagram serve as a practical resource for researchers engaged in the synthesis and characterization of this and similar molecules. While direct experimental data remains elusive in public domains, the information presented herein should facilitate the identification and quality assessment of this important chemical intermediate.

References

The Indispensable Role of the Boc Protecting Group in Amine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the arsenal of protective groups available to chemists, the tert-butoxycarbonyl (Boc) group stands as a preeminent choice for the temporary masking of primary and secondary amines. Its widespread adoption is a testament to its reliability, ease of application, and predictable reactivity. This in-depth technical guide provides a comprehensive overview of the Boc protecting group, detailing its core principles, reaction mechanisms, experimental protocols, and quantitative data to empower researchers in its effective utilization.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to decrease the nucleophilicity and basicity of an amine by converting it into a carbamate. This transformation is typically achieved through the reaction of the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The resulting N-Boc protected amine is significantly less reactive, rendering it stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. This stability allows for chemical modifications at other positions of a complex molecule without unintended interference from the amine functionality.

A key advantage of the Boc group is its orthogonality to other common amine protecting groups. For instance, it is stable under the basic conditions required to cleave the 9-fluorenylmethyloxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions used to remove the benzyloxycarbonyl (Cbz) group. This orthogonality is fundamental to complex synthetic strategies, such as solid-phase peptide synthesis (SPPS), where sequential and selective deprotection is paramount.

Mechanism of Boc Protection and Deprotection

The introduction and removal of the Boc group proceed through well-understood reaction mechanisms, which are crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Boc Protection of Amines

The protection of an amine with Boc anhydride is a nucleophilic acyl substitution reaction. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the (Boc)₂O molecule. This is often carried out in the presence of a mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the protonated amine formed during the reaction. The reaction can also proceed without a base, as the leaving group, tert-butyl carbonate, can decompose to the basic tert-butoxide.

Caption: Mechanism of Boc protection of a primary amine using Boc anhydride.

Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions. The most common reagent for this purpose is trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent. The mechanism involves the protonation of the carbamate's carbonyl oxygen, which weakens the C-O bond. Subsequent cleavage of this bond results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide gas.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Data Presentation: Quantitative Analysis of Boc Protection and Deprotection

The efficiency of Boc protection and deprotection reactions is influenced by various factors, including the substrate, solvent, catalyst, temperature, and reaction time. The following tables summarize quantitative data from various literature sources to provide a comparative overview.

Table 1: Boc Protection of Various Amines

| Amine Substrate | Reagent | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Aniline | (Boc)₂O | Amberlyst-15 | Solvent-free | < 1 min | RT | 99 | [1] |

| 4-Nitroaniline | (Boc)₂O | Amberlyst-15 | Solvent-free | 3 min | RT | 95 | [1] |

| Benzylamine | (Boc)₂O | Amberlyst-15 | Solvent-free | 1 min | RT | 98 | [1] |

| Piperidine | (Boc)₂O | None | THF | 12 | RT | 89 | [2] |

| 3-Chloroaniline | (Boc)₂O | None | Water | 4 | RT | N/A | [3] |

| Morpholine | (Boc)₂O | SrGO | Solvent-free | 10 min | RT | 94 | [4] |

Table 2: Boc Deprotection of N-Boc Protected Amines

| N-Boc Substrate | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| N-Boc-imidazole | Thermal | TFE | 0.5 | 120 | 100 | [5] |

| N-Boc-aniline | Thermal | TFE | 0.5 | 240 | 93 | [5] |

| N-Boc-phenethylamine | Thermal | TFE | 1.5 | 240 | >94 | [5] |

| Generic N-Boc Amine | 50% TFA | DCM | 0.08 | RT | N/A | [6] |

| N-Boc-piperazine deriv. | 5-10 equiv. TFA | DCM | 0.5-4 | RT | N/A | [7] |

| Generic N-Boc Amine | 4M HCl in Dioxane | Dioxane | 1-4 | RT | N/A | [8] |

Experimental Protocols

The following are detailed methodologies for the protection of an amine with Boc anhydride and the subsequent deprotection using trifluoroacetic acid.

Protocol 1: General Procedure for Boc Protection of a Primary Amine

Materials:

-

Primary amine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Triethylamine (TEA) (1.2 eq, optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary amine in THF or DCM in a round-bottom flask equipped with a magnetic stir bar.

-

If using a base, add triethylamine to the solution.

-

Add di-tert-butyl dicarbonate to the stirred solution portion-wise at room temperature.

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc protected amine.

-

If necessary, purify the product by column chromatography on silica gel.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate for Researchers and Drug Development Professionals

An In-depth Analysis of the Commercial Availability, Synthesis, and Application of a Key Synthetic Building Block

Introduction

tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate, systematically known as N1-Boc-diethylenetriamine, is a versatile polyamine derivative of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a terminal primary amine protected by a tert-butoxycarbonyl (Boc) group and two secondary amine functionalities, makes it an invaluable building block for the synthesis of complex molecules. The differential reactivity of its amine groups allows for sequential and controlled chemical modifications, a crucial attribute in the multi-step synthesis of pharmaceuticals, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs), and in the development of novel nucleotides and nucleobases.[1] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis protocols, and key applications.

Commercial Availability and Suppliers

N1-Boc-diethylenetriamine (CAS No. 193206-49-4) is available from a range of chemical suppliers catering to the research and development sector. The purity and available quantities vary by supplier, with typical purities ranging from ≥95% to 99%. Below is a summary of prominent suppliers and their offerings.

| Supplier | Purity | Available Quantities |

| Amerigo Scientific | Not Specified | Contact for details |

| CymitQuimica | Min. 95% | 2mg, 5mg, 10mg, 25mg, 50mg |

| RongNa Biotechnology Co., Ltd | 99% | ≥ 1 Kilogram |

| Biosynth | Not Specified | Contact for details |

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of N1-Boc-diethylenetriamine is essential for its proper handling, storage, and use in experimental settings.

| Property | Value |

| CAS Number | 193206-49-4[2] |

| Molecular Formula | C₉H₂₁N₃O₂[2] |

| Molecular Weight | 203.28 g/mol [2] |

| Appearance | Clear Liquid[1] |

| Purity | Min. 95% - 99%[1][3] |

| Storage | Store in a dry, dark, and ventilated place[3] |

Safety Information: While a detailed safety data sheet should be consulted from the supplier, it is important to note that this compound is classified as a hazardous material for transport.[2]

Experimental Protocols

The utility of N1-Boc-diethylenetriamine stems from the ability to selectively functionalize its different amine groups. This is typically achieved through a sequence of protection, reaction at the free amine(s), and deprotection steps.

Protocol 1: General Procedure for Selective Mono-Boc Protection of a Diamine

Materials:

-

Diamine (e.g., diethylenetriamine) (1 eq)

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl) (1 eq)

-

Water

-

Di-tert-butyl dicarbonate (Boc₂O) (1 eq)

-

2N Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve the diamine (1 eq) in anhydrous methanol and cool to 0 °C in an ice bath.

-

Slowly add chlorotrimethylsilane (1 eq) dropwise to the cooled solution. A white precipitate may form.

-

Allow the mixture to warm to room temperature.

-

Add water (1 mL), followed by a solution of di-tert-butyl dicarbonate (1 eq) in methanol.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Dilute the mixture with water and wash with diethyl ether to remove any di-protected byproduct.

-

Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

-

Extract the product into dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the mono-Boc protected diamine.[4]

Protocol 2: Boc Deprotection and Subsequent Functionalization (Amide Coupling)

A primary application of N1-Boc-diethylenetriamine is its use as a linker in PROTAC synthesis. This involves deprotection of the Boc group to reveal a primary amine, which is then coupled with a carboxylic acid-functionalized ligand for a protein of interest (POI).[5]

Step A: Boc Deprotection

Materials:

-

Boc-protected amine (e.g., a PROTAC intermediate)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the Boc-protected compound in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (typically 20-50% v/v) and stir the mixture.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.[5]

Step B: Amide Coupling with a POI Ligand

Materials:

-

Deprotected amine-linker (from Step A)

-

POI ligand with a terminal carboxylic acid

-

Anhydrous N,N-Dimethylformamide (DMF)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

Procedure:

-

Dissolve the POI ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the deprotected amine-linker salt (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.[5]

Visualizing Synthetic Workflows

The sequential nature of reactions involving N1-Boc-diethylenetriamine lends itself to clear visual representation.

Caption: Synthetic pathway for N1-Boc-diethylenetriamine and its subsequent use in PROTAC synthesis.

Applications in Drug Discovery and Development

The primary utility of N1-Boc-diethylenetriamine in drug discovery is as a versatile linker. Its linear, flexible nature and the presence of multiple nitrogen atoms for potential hydrogen bonding can be advantageous in optimizing the pharmacokinetics and pharmacodynamics of a drug candidate.

-

PROTACs: As detailed in the experimental section, this molecule is a key building block for PROTAC linkers. The ability to sequentially attach an E3 ligase ligand and a POI ligand in a controlled manner is fundamental to PROTAC synthesis.[6][7] The length and composition of the linker are critical for the efficacy of the PROTAC, influencing the formation of the ternary complex required for protein degradation.[7]

-

Nucleotide and Nucleobase Synthesis: N1-Boc-diethylenetriamine has been utilized as a linker in the synthesis of nucleotides and nucleobases, such as adenosine triphosphate (ATP).[1] Its polyamine structure can mimic biological polyamines that interact with nucleic acids.

-

Fluorescent Probes: Studies have shown that N1-Boc-diethylenetriamine can participate in resonance energy transfer interactions with fluorophores like naphthalimide, suggesting its potential use in the development of fluorescent probes for biological systems.[1]

References

- 1. N1-Boc-diethylenetriamine | CymitQuimica [cymitquimica.com]

- 2. N1-Boc-diethylenetriamine - Amerigo Scientific [amerigoscientific.com]

- 3. rongna.lookchem.com [rongna.lookchem.com]

- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 5. benchchem.com [benchchem.com]

- 6. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Navigating the Synthesis Landscape: A Technical Guide to tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate, a versatile diamine building block crucial in various synthetic applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact mono-Boc protected compound, this guide leverages data from the closely related di-Boc protected analogue, tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate (CAS 117499-16-8), and other similar mono-Boc protected diamines. All recommendations should be supplemented by a thorough, site-specific risk assessment before handling this chemical.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of the related compound, tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate. These values should be considered indicative for the mono-Boc protected compound.

| Property | Value | Source |

| CAS Number | 117499-16-8 (di-Boc analogue) | [1][2] |

| Molecular Formula | C14H29N3O4 (di-Boc analogue) | [1][2] |

| Molecular Weight | 303.40 g/mol (di-Boc analogue) | [1] |

| Appearance | White to light yellow powder or crystal | [3] |

| Melting Point | 67.0 to 71.0 °C | [3] |

| Purity | min. 95.0 % | [3] |

Hazard Identification and Safety Summary

Based on the GHS classification for the di-Boc analogue, this compound should be handled as a hazardous substance.[1]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Data corresponds to the di-Boc analogue (CAS 117499-16-8).[1]

Hazard Pictograms

Caption: GHS pictograms for related compounds.

Precautionary Statements

| Type | Statement Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Data corresponds to the di-Boc analogue and other related Boc-protected diamines.[1][4]

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

Caption: Recommended Personal Protective Equipment.

Storage Conditions

Store in a cool, dry, and well-ventilated area.[4] Keep the container tightly closed and store locked up.[4]

Emergency Procedures

In the event of exposure or spillage, immediate and appropriate action is crucial.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[4] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[4] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[4] |

Spillage and Disposal

In case of a spill, wear appropriate PPE and contain the spill.[4] Absorb with an inert material and place in a suitable, closed container for disposal.[4] Dispose of the waste in accordance with local, state, and federal regulations.[4]

Experimental Protocols

While specific experimental protocols for this compound are not widely published, its primary use is as a building block in organic synthesis, particularly where selective functionalization of a primary amine is required while another is protected. The following is a general protocol for a typical application, such as an acylation reaction.

General Acylation Protocol

-

Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 equivalents) to the solution.

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1 equivalent) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

-

Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: General workflow for an acylation reaction.

Disclaimer: This document is intended for informational purposes for trained professionals. The information provided is based on data from structurally similar compounds and should not be considered a substitute for a formal Safety Data Sheet. A comprehensive risk assessment should be conducted by qualified personnel before handling this compound.

References

- 1. tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate | C14H29N3O4 | CID 15157893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthonix, Inc > 117499-16-8 | Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate [synthonix.com]

- 3. Di-tert-butyl [Azanediylbis(ethane-2,1-diyl)]dicarbamate | 117499-16-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. aksci.com [aksci.com]

A Technical Guide to the Solubility Profile of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate, a compound of interest in various research and drug development applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility in common laboratory solvents. These methodologies are designed to enable researchers to generate reliable and consistent solubility data. This guide includes protocols for both qualitative and quantitative assessments and features a workflow diagram for solubility determination.

Introduction

This compound is a diamine derivative containing a Boc-protecting group. Its structure, featuring both primary and secondary amine functionalities along with a carbamate group, suggests a varied solubility profile depending on the solvent's polarity and protic or aprotic nature. Understanding the solubility of this compound is critical for its effective use in synthesis, formulation, and various biochemical assays. This guide provides the necessary protocols to establish a comprehensive solubility profile.

Physicochemical Properties

A summary of the computed physicochemical properties of a related compound, tert-butyl N-[2-[2-aminoethyl(methyl)amino]ethyl]carbamate, is presented below. These properties can offer initial insights into its likely solubility behavior.

| Property | Value | Source |

| Molecular Weight | 217.31 g/mol | PubChem |

| XLogP3 | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity Index | Solubility at 25°C (mg/mL) | Notes |

| Water | H₂O | 10.2 | To be determined | Expected to have some solubility due to amine groups. |

| Methanol (MeOH) | CH₃OH | 5.1 | To be determined | Expected to be a good solvent. |

| Ethanol (EtOH) | C₂H₅OH | 4.3 | To be determined | Expected to be a good solvent. |

| Isopropanol (IPA) | C₃H₈O | 3.9 | To be determined | |

| Acetonitrile (ACN) | C₂H₃N | 5.8 | To be determined | |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | To be determined | Expected to be a good solvent. |

| Chloroform | CHCl₃ | 4.1 | To be determined | Expected to be a good solvent. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | To be determined | |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | To be determined | |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | To be determined | Expected to be a good solvent. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | To be determined | A good solvent for many organic compounds. |

| Acetone | C₃H₆O | 5.1 | To be determined | |

| Toluene | C₇H₈ | 2.4 | To be determined | |

| Hexane | C₆H₁₄ | 0.1 | To be determined | Expected to be a poor solvent. |

Experimental Protocols

The following protocols provide standardized methods for determining the solubility of this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of solvents (see table above)

-

Small test tubes or vials (e.g., 1.5 mL)

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 1-2 mg of the compound to a clean, dry test tube.

-

Add 0.1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 30 seconds.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble."

-

If the solid has not completely dissolved, add another 0.4 mL of the solvent and vortex for another 30 seconds.

-

If the solid dissolves, the compound is "sparingly soluble."

-

If the solid still does not dissolve, the compound is considered "insoluble" in that solvent at this concentration.

-

Repeat for all selected solvents.

-

To test solubility in acidic and basic aqueous solutions, use 5% HCl and 5% NaOH respectively. Amines are generally soluble in dilute acidic solutions.[1][2]

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a given solvent.

Materials:

-

This compound

-

Selected solvents

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or rotator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Add an excess amount of the compound to a vial (enough so that some solid remains undissolved).

-

Accurately record the weight of the compound added.

-

Add a known volume of the solvent to the vial.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the mixture to stand undisturbed for a few hours to allow undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This removes any undissolved solid.

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the saturated solution from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining solubility.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, this guide provides the necessary framework for researchers to determine its solubility profile. The provided protocols for qualitative and quantitative analysis are standard methods in the field and will yield reliable data for informed decision-making in experimental design, formulation development, and other research applications. The basic nature of the amine groups suggests that solubility will be significantly influenced by the pH of aqueous solutions.

References

Methodological & Application

Application Notes: Protocol for Utilizing tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of peptide chains. A critical component of SPPS is the choice of a linker, which tethers the nascent peptide to an insoluble resin support. The selection of the linker influences the conditions for peptide cleavage and can introduce specific functionalities or spacing characteristics to the final product.

This document provides detailed application notes and protocols for the use of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate as a linker in peptide synthesis. This linker, hereafter referred to as a Boc-protected diaminoethane derivative, provides a flexible and hydrophilic spacer arm. Its structure features a primary amine for initial attachment to the resin and a Boc-protected secondary amine, which, after deprotection, serves as the initiation point for peptide chain elongation. The use of the acid-labile tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection and is compatible with standard Fmoc-based peptide synthesis strategies.[1]

Key Features

-

Orthogonal Protection: The primary amine allows for covalent attachment to the solid support, while the Boc-protected secondary amine can be selectively deprotected under acidic conditions, which is orthogonal to the base-labile Fmoc group used for Nα-protection of the amino acids in the peptide chain.[2]

-

Flexible Spacer: The diaminoethyl structure introduces a flexible and hydrophilic spacer between the solid support and the synthesized peptide. This can be advantageous in minimizing steric hindrance during synthesis and in applications where spatial separation from a carrier is desired.

-

Acid-Labile Cleavage of Protecting Group: The Boc group is readily removed with common acids like trifluoroacetic acid (TFA), a standard reagent in peptide synthesis.[3]

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis but can be adapted for automated synthesizers. The procedures outline the attachment of the linker to a 2-chlorotrityl chloride (2-CTC) resin, followed by a standard Fmoc-based peptide elongation cycle and final cleavage of the peptide from the resin.

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the linker to the solid support.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the 2-CTC resin in DCM (approximately 10 mL per gram of resin) for 30-60 minutes in a synthesis vessel.

-

Linker Preparation: In a separate vial, dissolve 1.5-2.0 equivalents of this compound (relative to the resin substitution capacity) in DCM.

-

Loading Reaction: Drain the DCM from the swollen resin. Add the linker solution to the resin, followed by the addition of 3-4 equivalents of DIPEA.

-

Agitation: Agitate the mixture at room temperature for 2-4 hours.

-

Capping: To cap any unreacted chlorotrityl sites, add methanol (approximately 0.8 mL per gram of resin) and agitate for an additional 30 minutes.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

-

Drying: Dry the resin under vacuum.

Protocol 2: Peptide Elongation (Fmoc-SPPS)

This protocol outlines a single cycle of amino acid coupling following the loading of the linker.

A. Boc Deprotection of the Linker

-

Resin Swelling: Swell the linker-loaded resin in DCM for 30 minutes.

-

Deprotection: Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin. Agitate for 5 minutes, drain, and add a fresh solution of 50% TFA in DCM. Agitate for an additional 20-30 minutes.[4]

-

Washing: Drain the deprotection solution and wash the resin with DCM (5x).

-

Neutralization: Wash the resin with a solution of 10% DIPEA in DCM (2x, 2 minutes each), followed by washing with DCM (3x) and then DMF (3x) to prepare for coupling.

B. Fmoc-Amino Acid Coupling

-

Pre-activation: In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of a coupling agent (e.g., HBTU/HATU) in DMF. Add 6 equivalents of DIPEA and allow the mixture to stand for 5-10 minutes.

-

Coupling: Drain the DMF from the resin and add the activated amino acid solution. Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

C. Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution and add a fresh 20% piperidine in DMF solution. Agitate for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

The peptide chain is elongated by repeating steps B and C for each subsequent amino acid.

Protocol 3: Cleavage and Deprotection of the Peptide

This protocol describes the final cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether or methyl-tert-butyl ether (MTBE)

-

Centrifuge tubes

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage: Place the dried resin in a reaction vessel and add the cleavage cocktail (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether or MTBE to precipitate the crude peptide.[5]

-

Isolation: Isolate the precipitated peptide by centrifugation, decant the ether, and repeat the ether wash twice.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The efficiency of peptide synthesis using the this compound linker can be evaluated based on several parameters. The following tables provide representative data based on typical outcomes for similar linker types in SPPS.

Table 1: Representative Linker Loading and Cleavage Efficiency

| Parameter | Typical Value | Conditions / Notes |

| Resin Type | 2-Chlorotrityl Chloride | 1.0 - 1.6 mmol/g initial substitution |

| Linker Loading Efficiency | 0.5 - 0.8 mmol/g | Achieved by reacting the linker's primary amine with the resin in the presence of DIPEA. |